1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
Overview
Description
1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a quinazolinone derivative with a cyclopentane-containing reagent in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the quinazolinone moiety.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinazolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated spirocyclic compounds.
Scientific Research Applications
1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Spirodesertol A and B: These are highly modified spirocyclic diterpenoids with unique structural motifs.
Oxa-spirocycles: These compounds incorporate an oxygen atom into the spirocyclic unit, enhancing water solubility.
Uniqueness: 1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one is unique due to its specific spirocyclic structure and the presence of a quinazolinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-11-9-5-1-2-6-10(9)13-12(14-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYVTOPASJGSEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361172 | |
Record name | 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135-80-4 | |
Record name | 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis method described in the research paper environmentally friendly?
A1: The research paper highlights a novel method for synthesizing 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one derivatives using tannic acid (TA) as a catalyst []. Tannic acid is a naturally occurring polyphenol found in various plants, making it a readily available and renewable resource. The use of TA as a catalyst offers several environmental advantages:
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